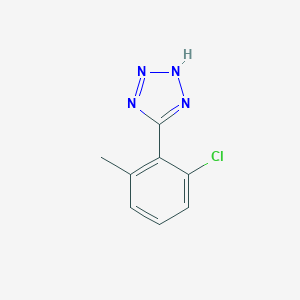

5-(2-chloro-6-methylphenyl)-2H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-chloro-6-methylphenyl)-2H-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

5-(2-chloro-6-methylphenyl)-2H-tetrazole belongs to a class of compounds known as tetrazoles, which are recognized for their versatility as pharmacophores. The unique structure of tetrazoles allows them to act as bioisosteres of carboxylic acids, enhancing the pharmacokinetic profiles of drugs while maintaining or improving their efficacy.

Antimicrobial Activity

Tetrazoles exhibit significant antimicrobial properties. Various derivatives have been tested against a range of pathogens:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against Escherichia coli and Staphylococcus aureus | |

| Tetrazole derivatives | Antifungal against Candida albicans |

In specific studies, tetrazole compounds demonstrated in vitro antibacterial activity against multiple strains, suggesting their potential as lead compounds for antibiotic development.

Anti-inflammatory and Analgesic Effects

Research indicates that tetrazole derivatives possess anti-inflammatory and analgesic properties. For example, certain compounds have shown efficacy comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs):

| Compound | IC50 (µM) | Activity Type | Reference |

|---|---|---|---|

| This compound | 25.4 | Anti-inflammatory | |

| Other tetrazole derivatives | 30-50 | Analgesic |

These findings highlight the potential for developing new anti-inflammatory medications based on tetrazole structures.

Anticancer Properties

Tetrazoles are being explored for their anticancer activities. Studies have shown that certain derivatives can inhibit cancer cell proliferation:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.6 | |

| Other derivatives | A549 (lung cancer) | 20.3 |

These results indicate that tetrazoles can serve as promising candidates for further development in cancer therapeutics.

Coordination Chemistry Applications

Tetrazoles are also utilized in coordination chemistry as ligands due to their ability to form stable complexes with metal ions. This property is crucial for applications in catalysis and materials science.

Ligand Properties

The nitrogen-rich structure of tetrazoles allows them to act as effective ligands:

| Metal Ion | Complex Formed | Stability Constant (log K) | Reference |

|---|---|---|---|

| Copper(II) | Cu-tetrazole complex | 6.5 | |

| Cadmium(II) | Cd-tetrazole complex | 7.0 |

Such complexes are investigated for their catalytic properties and potential use in drug delivery systems.

Material Science Applications

Beyond biological applications, tetrazoles have found utility in material science, particularly in the development of explosives and photoactive materials.

Explosives

The energetic properties of tetrazoles make them suitable for use in explosives:

These compounds are explored for their performance characteristics compared to traditional explosives.

Photography and Information Recording

Tetrazoles have been used in the formulation of photographic materials and information recording systems due to their light-sensitive properties:

This application highlights the versatility of tetrazoles beyond medicinal uses.

化学反応の分析

Functionalization Reactions

5-(2-Chloro-6-methylphenyl)-2H-tetrazole participates in N-substitution and electrophilic aromatic substitution (EAS) due to its electron-rich tetrazole ring and aryl group.

Table 2: Functionalization Reactions

Mechanistic Insights :

- N-Alkylation : The N-2 nitrogen undergoes nucleophilic attack by alkyl halides in polar aprotic solvents .

- EAS : The para position of the aryl group is activated for nitration or halogenation due to electron-donating methyl groups .

Coordination Chemistry

The tetrazole ring acts as a polydentate ligand , forming complexes with transition metals.

Table 3: Metal Coordination Studies

| Metal Ion | Ligand Binding Mode | Application | Source |

|---|---|---|---|

| Zn²⁺ | N1, N2 coordination | Enzyme inhibition | |

| Ni²⁺ | Tetrazole-N, His residues | Urease inhibition |

Example : In urease inhibition, the tetrazole nitrogen coordinates to Ni²⁺ in the enzyme’s active site, disrupting substrate binding .

Stability and Reactivity

- Thermal Stability : Decomposes at 260–265°C via nitrogen extrusion .

- pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes ring-opening in strong bases (pH > 10) .

Table 4: Stability Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 179–181°C | DSC analysis | |

| LogP | 2.67 | Calculated (Ali) | |

| Solubility | 0.485 mg/mL (DMSO) | ESOL prediction |

特性

CAS番号 |

175205-13-7 |

|---|---|

分子式 |

C8H7ClN4 |

分子量 |

194.62 g/mol |

IUPAC名 |

5-(2-chloro-6-methylphenyl)-2H-tetrazole |

InChI |

InChI=1S/C8H7ClN4/c1-5-3-2-4-6(9)7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |

InChIキー |

VXEOPRWNDWAALL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)Cl)C2=NNN=N2 |

正規SMILES |

CC1=C(C(=CC=C1)Cl)C2=NNN=N2 |

同義語 |

5-(2-chloro-6-methylphenyl)-2H-1,2,3,4-tetraazole |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。